molecular formula C4H3N5 B1219648 Tetrazolo[1,5-a]pyrimidine CAS No. 275-03-6

Tetrazolo[1,5-a]pyrimidine

Cat. No. B1219648
CAS RN: 275-03-6
M. Wt: 121.1 g/mol
InChI Key: ZDGQAVFYXBCIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrazolo[1,5-a]pyrimidines can be achieved through various methods, including efficient and economic three-component reactions. For instance, Raju et al. (2012) described a simple synthesis of tetrazolo[1,5-a]pyrimidine-6-carboxylates using β-ketoesters, aromatic aldehyde, and 5-aminotetrazole with TFA:DIPEA as the catalyst, highlighting the method's efficiency and economic viability (Raju et al., 2012). Additionally, Hussein (2010) reported an easy and efficient route for synthesizing tetrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of synthetic approaches available for these compounds (Hussein, 2010).

Molecular Structure Analysis

The molecular structure of tetrazolo[1,5-a]pyrimidines can exhibit various substitutions, influencing the compound's properties and reactivity. Scapin et al. (2017) developed an efficient synthesis methodology for tetrazolo[1,5-a]pyrimidines substituted at specific positions, demonstrating how substituents affect the regiochemistry and the equilibrium of the compounds (Scapin et al., 2017).

Chemical Reactions and Properties

Tetrazolo[1,5-a]pyrimidines participate in various chemical reactions, contributing to their broad applicability. Kour et al. (2017) showcased the AlCl3 catalyzed synthesis of dihydrotetrazolo[1,5-a]pyrimidines, indicating the compound's versatility in chemical reactions (Kour et al., 2017).

Scientific Research Applications

Synthesis and Catalysis

Tetrazolo[1,5-a]pyrimidines are recognized as valuable scaffolds in drug discovery. A study presented the synthesis of dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones using AlCl3 as a catalyst. This method provided an efficient route to construct these compounds from readily available materials, demonstrating the versatility of tetrazolo[1,5-a]pyrimidines in synthetic chemistry (Kour et al., 2017).

Antimicrobial and Antioxidant Properties

Tetrazolo[1,5-a]pyrimidines have been evaluated for their antimicrobial and antioxidant activities. A specific study synthesized tetrazolo[1,5-a]pyrimidine-6-carboxylates and tested them for these properties, highlighting their potential in medical applications (Raju et al., 2012).

Anti-Proliferative and Apoptotic Effects

Certain derivatives of tetrazolo[1,5-a]pyrimidines exhibited profound anti-tumor cytotoxic effects. One particular study focused on these effects against Ehrlich ascites carcinoma and hepatocellular carcinoma cell lines, indicating their potential use in cancer therapy (Hussein & Ahmed, 2010).

Solvent-Free Synthesis

A solvent-free approach to synthesize novel tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidine derivatives was developed, showcasing an environmentally-friendly method with high yields and operational simplicity (Shen et al., 2013).

Antitumor Agents

Novel 1,2-naphthoquinones possessing tetrazolo[1,5-a]pyrimidine scaffolds were synthesized and evaluated for antitumor activity. This study highlights the scaffold's utility in developing potent inhibitors against human colon cancer and hepatoma cell lines (Wu, 2015).

Theoretical Calculations for Corrosion Inhibition

Tetrazolo[1,5-a]pyrimidine derivatives were theoretically evaluated as potential corrosion inhibitors. This application indicates their potential in industrial settings, particularly in metal preservation (Ergan et al., 2021).

Antibacterial and Antifungal Activities

Novel pyrido[3,2-e]tetrazolo[1,5-c]pyrimidine derivatives were synthesized and screened for their antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents (Veeraswamy et al., 2014).

properties

IUPAC Name

tetrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGQAVFYXBCIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325178
Record name Tetrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolo[1,5-a]pyrimidine

CAS RN

275-03-6
Record name Tetrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrazolo[1,5-a]pyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAZOLO(1,5-A)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E8GPT6S7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
Tetrazolo[1,5-a]pyrimidine
Reactant of Route 3
Tetrazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
Tetrazolo[1,5-a]pyrimidine
Reactant of Route 5
Tetrazolo[1,5-a]pyrimidine
Reactant of Route 6
Tetrazolo[1,5-a]pyrimidine

Citations

For This Compound
456
Citations
AM Hussein, OM Ahmed - Bioorganic & medicinal chemistry, 2010 - Elsevier
An easy and efficient route for the synthesis of some tetrazolo[1,5-a]-pyrimidine derivatives was described through the reaction of sodium salts of formyl cycloalkanones with 5-…
Number of citations: 65 www.sciencedirect.com
AM Hussein - Journal of Saudi Chemical Society, 2010 - Elsevier
An easy and efficient route for the synthesis of some tetrazolo[1,5-a]-, pyrazolo[1,5-a]- and pyrimido[1,6-a] pyrimidine derivatives was described through the reaction of sodium salts of …
Number of citations: 32 www.sciencedirect.com
A Maleki, M Niksefat, J Rahimi, S Azadegan - Polyhedron, 2019 - Elsevier
The present work is the first report of nano-Fe 3 O 4 @SiO 2 -NH-gallic acid in multicomponent reactions as a catalyst. One-pot condensation of various aromatic aldehydes, ß-…
Number of citations: 52 www.sciencedirect.com
E Scapin, PRS Salbego, CR Bender… - Beilstein Journal of …, 2017 - beilstein-journals.org
An efficient synthesis methodology for a series of tetrazolo [1, 5-a] pyrimidines substituted at the 5-and 7-positions from the cyclocondensation reaction [CCC+ NCN] was developed. …
Number of citations: 15 www.beilstein-journals.org
L Wu - RSC Advances, 2015 - pubs.rsc.org
A series of novel 1,2-naphthoquinones possessing tetrazolo[1,5-a]pyrimidine scaffolds were synthesized in very good yields using one-pot condensation of 2-hydroxy-1,4-…
Number of citations: 19 pubs.rsc.org
LY Zeng, C Cai - Journal of Combinatorial Chemistry, 2010 - ACS Publications
Versatile and novel reactions of 5-aminotetrazole with structurally diverse aryl aldehydes and building blocks with active methylene catalyzed by iodine were investigated in a …
Number of citations: 98 pubs.acs.org
E Scapin, CP Frizzo, LV Rodrigues, GC Zimmer… - Medicinal Chemistry …, 2017 - Springer
A series of novel trifluoromethylated tetrazolo[1,5-a]pyrimidines were easily prepared via a highly regioselective cyclocondensation reaction between β-alkoxyvinyl trifluoromethyl …
Number of citations: 18 link.springer.com
AK Haleel, UM Rafi, D Mahendiran, L Mitu, V Veena… - BioMetals, 2019 - Springer
A series of N-benzoylated mononuclear copper(II) complexes of the type [Cu(L 1−6 )Cl 2 ] (1–6), where L 1 = ethyl 4-benzoyl-5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-…
Number of citations: 9 link.springer.com
L Wu, Y Liu, Y Li - Molecules, 2018 - mdpi.com
A series of novel spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids were designed, synthesized and evaluated as potent antitumor agents. These hybrids exhibited …
Number of citations: 31 www.mdpi.com
A Haleel, P Arthi, ND Reddy, V Veena, N Sakthivel… - RSC …, 2014 - pubs.rsc.org
Six mononuclear copper(II), nickel(II) and zinc(II) complexes, [ML1Cl2] (1–3) and [M(L2)2Cl2] (4–6), of two biologically active tetrazolo[1,5-a]pyrimidine core ligands, ethyl 5-methyl-7-…
Number of citations: 47 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.